molecular formula C14H20N2O B3112339 N-[(2-methylphenyl)methyl]piperidine-2-carboxamide CAS No. 189069-85-0

N-[(2-methylphenyl)methyl]piperidine-2-carboxamide

Cat. No.: B3112339
CAS No.: 189069-85-0
M. Wt: 232.32 g/mol
InChI Key: RMGMSRBMSAPPQA-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]piperidine-2-carboxamide is a synthetic organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . This molecule belongs to the class of piperidine carboxamides, characterized by a piperidine ring where the nitrogen atom is part of the carboxamide functional group. The specific structure features a 2-methylbenzyl (o-tolyl) group attached to the amide nitrogen, a substitution pattern that can influence the compound's stereoelectronic properties and biological interactions. As a piperidine carboxamide derivative, this compound is of significant interest in medicinal chemistry and drug discovery research. Structurally related carboxamide compounds, such as N-(2,6-dimethylphenyl)piperidine-2-carboxamide, are known as key synthetic intermediates or structural cores in pharmacologically active agents, including local anesthetics . The presence of the amide group and the aromatic system makes it a versatile scaffold for chemical synthesis and exploration of structure-activity relationships (SAR). Researchers utilize this compound and its analogs as building blocks in the development of novel molecules for various biochemical applications . Its properties are also relevant in computational chemistry studies, such as those employing Density Functional Theory (DFT) to predict reactivity, spectroscopic characteristics, and other physicochemical parameters . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-6-2-3-7-12(11)10-16-14(17)13-8-4-5-9-15-13/h2-3,6-7,13,15H,4-5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGMSRBMSAPPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]piperidine-2-carboxamide typically involves the reaction of 2-methylbenzylamine with piperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]piperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methylphenyl)methyl]piperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (Compound 5)
  • Structural Difference : The aromatic substituent is a 2,6-dimethylphenyl group directly attached to the carboxamide nitrogen, rather than a 2-methylbenzyl group.
  • Synthesis : Synthesized via chiral resolution of racemic (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide using L-(−)-dibenzoyl tartaric acid, achieving 59% yield and 99.98% purity after ethyl acetate purification .
  • Key Advantage: Higher stereochemical purity compared to non-chiral analogs, making it suitable for enantioselective applications.
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide
  • Structural Difference : Replaces the piperidine core with pyridine and substitutes the 2-methylbenzyl group with a 4-methoxybenzyl group.
  • Safety Profile : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation), indicating moderate hazard .

Modifications to the Piperidine Core

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide (Compound 18)
  • Structural Difference : The carboxamide is at position 4 of the piperidine ring, and the substituent includes a bulky tert-butylphenyl group and a phenyl-pyridinylmethyl moiety.
N-(2-Hydroxyethyl)piperidine Derivatives
  • Structural Difference : Hydroxyethyl groups replace the carboxamide or aromatic substituents (e.g., N-(2-hydroxyethyl)piperidine).
  • Physicochemical Impact : Increased hydrophilicity compared to N-[(2-methylphenyl)methyl]piperidine-2-carboxamide, favoring solubility in aqueous systems but reducing membrane permeability .

Complex Derivatives with Additional Functional Groups

(2S,4R)-N-{(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-4-tert-butyl-1-{N-[(trifluoromethyl)sulfonyl]-L-valyl}piperidine-2-carboxamide (C49)
  • Structural Complexity: Incorporates a trifluoromethylsulfonyl-valine moiety and a pyrrolidinone group.
  • Application : Likely designed for high-affinity protease or kinase inhibition, contrasting with the simpler scaffold of this compound .

Research Findings and Implications

  • Synthetic Efficiency : Chiral resolution (as in ) offers a viable route for high-purity enantiomers but may incur higher costs compared to direct synthesis of achiral analogs.
  • Toxicity Trends : The presence of electron-donating groups (e.g., methoxy in ) correlates with acute toxicity, suggesting that substituent choice critically impacts safety profiles.
  • Structural Flexibility : Piperidine-2-carboxamide derivatives (e.g., target compound) exhibit greater conformational adaptability than 4-carboxamide analogs (e.g., ), which may influence target engagement.

Biological Activity

N-[(2-methylphenyl)methyl]piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-methylphenyl group. Its structure can be represented as follows:

C14H19N2O\text{C}_{14}\text{H}_{19}\text{N}_{2}\text{O}

This compound's unique substitution pattern on the aromatic ring influences its chemical reactivity and biological activity, making it a valuable candidate for various research applications.

The mechanism of action for this compound involves interactions with specific molecular targets within the body. It is believed to modulate the activity of various receptors and enzymes, leading to diverse biological effects. These interactions may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Modulation : It has shown potential in affecting the activity of kinases, proteases, and other enzymes involved in critical cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against specific bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have reported that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxicity:

Cell Line IC50 (μM)
MDA-MB-2314.98 - 14.65
HepG22.43 - 7.84

The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may inhibit neurotransmitter uptake, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated several piperidine derivatives, including this compound, demonstrating their ability to induce apoptosis in cancer cells and inhibit microtubule assembly at concentrations as low as 20 μM .
  • Neuroprotective Potential : Another study highlighted the effects of piperidine derivatives on neuronal health, suggesting that they could stabilize membrane integrity and protect against excitotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2-methylphenyl)methyl]piperidine-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves coupling a piperidine-2-carboxamide core with a 2-methylbenzyl group. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC for efficient condensation between the carboxylic acid and amine precursors.
  • Catalysis : Palladium or copper catalysts may enhance cross-coupling reactions for aromatic substitutions (e.g., introducing the 2-methylphenyl group) .
  • Purification : Column chromatography (silica gel) or recrystallization in solvents like ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing This compound, and how should data interpretation be approached?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for 2-methylphenyl), piperidine ring protons (δ 1.5–3.0 ppm), and amide NH (δ ~5.5–6.0 ppm, broad).
  • ¹³C NMR : Confirm carbonyl (C=O) at δ ~165–175 ppm and aromatic carbons (δ ~125–140 ppm) .
    • Mass Spectrometry (MS) : ESI-MS or HRMS detects the molecular ion peak (e.g., [M+H]⁺ at m/z ~275) and fragmentation patterns to verify structural integrity .
    • Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for initial pharmacological screening of This compound?

  • Enzyme Inhibition Assays : Test against proteases (e.g., caspases, serine proteases) using fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) to determine binding affinity (Kᵢ).
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for This compound across different assays?

  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive/negative controls (e.g., staurosporine for cytotoxicity).
  • Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding kinetics alongside enzyme assays) .
  • Solubility Considerations : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference. Pre-test solubility in assay buffers .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of This compound derivatives?

  • Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl) or piperidine (e.g., 4-methylpiperidine) groups to assess steric/electronic effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., proteases or receptors) .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase .

Q. How can impurities formed during the synthesis of This compound be identified and mitigated?

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products). Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for better resolution .
  • Process Optimization : Reduce side reactions by controlling temperature (e.g., 0–5°C for acid chloride formation) and moisture levels (argon atmosphere) .
  • Crystallization Strategies : Use anti-solvents (e.g., hexane) to precipitate pure product and remove soluble impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-methylphenyl)methyl]piperidine-2-carboxamide
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N-[(2-methylphenyl)methyl]piperidine-2-carboxamide

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